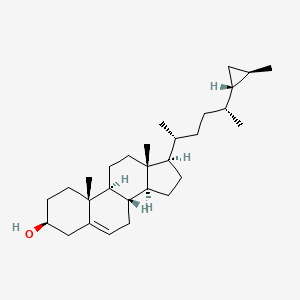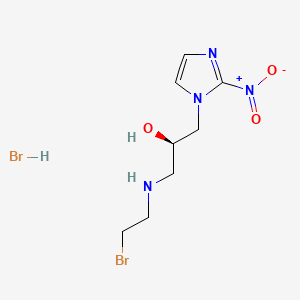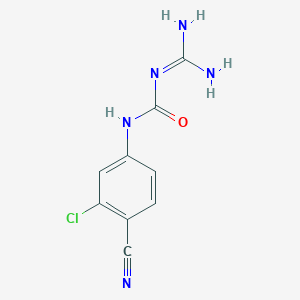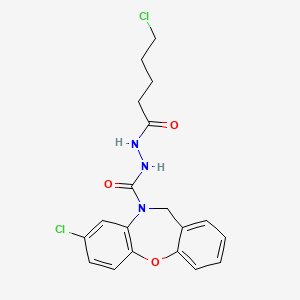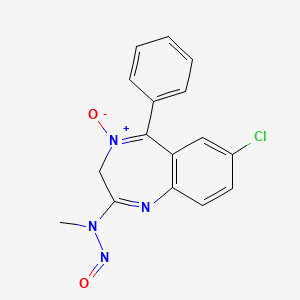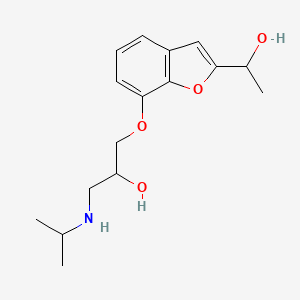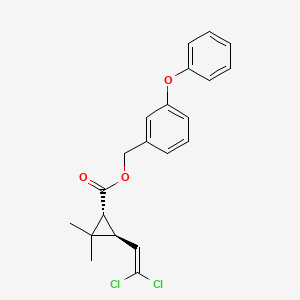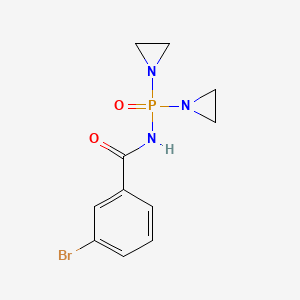
N-Undecanoylglycin
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for N-substituted glycines, such as arylglycines, often involve catalyzed addition reactions. For instance, the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters is a method for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities and functional group compatibility (Beenen, Weix, & Ellman, 2006). Similarly, accelerated submonomer solid-phase synthesis has been applied to peptoids incorporating N-aryl glycine monomers, demonstrating the versatility of synthesis techniques (Proulx, Yoo, Connolly, & Zuckermann, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Undecanoylglycine has been elucidated through various analytical techniques. For example, the structure and properties of phenylglycine-containing natural products highlight the significance of non-proteinogenic aromatic amino acids (Al Toma, Brieke, Cryle, & Süssmuth, 2015).
Chemical Reactions and Properties
The reactivity of N-substituted glycines involves a range of chemical reactions, including polymerization and coordination reactions. N-Cyanoethylglycine, for instance, undergoes polymerization to form amorphous polymers, demonstrating the influence of substituent groups on polymerization behavior (Imanishi, Tsuchida, & Higashimura, 1978).
Physical Properties Analysis
The physical properties of N-substituted glycines, such as solubility and crystal structure, are crucial for understanding their behavior in various environments. The synthesis and structural study of N-(p-ethynylbenzoyl) derivatives of amino acid and dipeptide methyl esters provide insights into their molecular packing and interactions (Eissmann & Weber, 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and stability, of compounds like N-Undecanoylglycine is essential for their application in various fields. The identification of N-acylglycines by gas-liquid chromatography highlights the importance of analytical methods in characterizing these compounds (Rowley & Gerritsen, 1975).
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Immunität
N-Undecanoylglycin wurde als bakterieller Metabolit identifiziert, der von intestinalen Tuft-2-Zellen über den Vomeronasalrezeptor Vmn2r26 erkannt wird . Diese Interaktion aktiviert einen Signalweg, der zur Produktion von Prostaglandin D2 (PGD2) führt, was die Schleimsekretion durch Becherzellen verstärkt und die antibakterielle Immunität induziert . Dieser Befund deutet auf eine neuartige Funktion von Tuft-2-Zellen bei der Immunität gegen bakterielle Infektionen hin, die durch die Erkennung bakterieller Metaboliten wie this compound vermittelt wird.
Biomarker für Fettsäureoxidationsstörungen (FAODs)
Die Forschung hat das Potenzial von this compound als Biomarker für FAODs untersucht. Biomarker sind entscheidend für die Diagnose und das Verständnis des Schweregrads von Krankheiten, und die Rolle von this compound in diesem Zusammenhang wird untersucht, um seine diagnostische Genauigkeit und klinische Nützlichkeit zu etablieren.
Bioaktive Lipidsignalisierung
This compound spielt als Teil der größeren Klasse der N-Acyl-Glycine eine bedeutende Rolle in der Lipidsignalisierung. Diese Funktion ist entscheidend für verschiedene physiologische Prozesse, einschließlich Zellkommunikation und Stoffwechsel.
Metabolomischer Biomarker bei Hepatotoxizität
Potenzielle diagnostische Biomarker
Regulation der Gewebs-Anandamid-Spiegel
Anandamid ist ein endogener Cannabinoid-Neurotransmitter, und this compound ist an der Regulation seiner Spiegel in Geweben beteiligt. Diese Regulation ist unerlässlich, um die Homöostase und normale physiologische Funktionen aufrechtzuerhalten.
Rolle bei der Pflanzenstressresistenz
Phasenselektive Gelierung und Farbstoffeinlagerung
Derivate von this compound wurden als effiziente Geliermittel für aromatische organische Lösungsmittel und Pflanzenöle verwendet, mit Anwendungen in der phasenselektiven Gelierung und Farbstoffeinlagerung . Diese Anwendung ist besonders relevant im Zusammenhang mit der Sanierung der Umwelt und der Abwasserbehandlung.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-Undecanoylglycine is a subset of intestinal epithelial cells known as Tuft-2 cells . These cells play a critical role in immunity against bacterial infection . They sense bacterial metabolites through a receptor called Vmn2r26 .
Mode of Action
N-Undecanoylglycine interacts with its target, the Tuft-2 cells, through the Vmn2r26 receptor . This interaction activates the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCg2)-Ca2+ signaling axis , which initiates the production of prostaglandin D2 (PGD2) .
Biochemical Pathways
The activation of the GPCR-PLCg2-Ca2+ signaling axis by N-Undecanoylglycine leads to the production of PGD2 . PGD2 then enhances the mucus secretion of goblet cells, which are a type of epithelial cell in the intestine . This process strengthens the intestinal mucus barrier, aiding in the resistance against pathogenic bacteria .
Result of Action
The result of N-Undecanoylglycine’s action is the enhancement of the intestinal immune response . By stimulating mucus secretion from goblet cells, it strengthens the intestinal mucus barrier, which helps resist the invasion of pathogenic bacteria . Additionally, N-Undecanoylglycine promotes the expression of the transcription factor SpiB , which in turn promotes the proliferation of Tuft-2 cells .
Action Environment
The action of N-Undecanoylglycine is influenced by the environment within the gut. The presence of specific bacterial metabolites is necessary for N-Undecanoylglycine to interact with the Vmn2r26 receptor on Tuft-2 cells . Therefore, the composition of the gut microbiota may influence the efficacy and stability of N-Undecanoylglycine’s action.
Eigenschaften
IUPAC Name |
2-(undecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUQYIQQCNOXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332388 | |
| Record name | N-Undecanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Undecanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
83871-09-4 | |
| Record name | N-Undecanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-undecanamidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological roles has N-Undecanoylglycine been linked to in recent studies?
A1: N-Undecanoylglycine has been identified as a key molecule in mediating interactions between the gut microbiome and the host immune system. Specifically, it has been shown to activate intestinal Tuft-2 cells, a rare cell type involved in initiating immune responses against parasitic infections and maintaining gut barrier integrity. [, ] This activation occurs through N-Undecanoylglycine's interaction with the vomeronasal receptor Vmn2r26 found on Tuft-2 cells. [] Additionally, research suggests a potential connection between N-Undecanoylglycine and lipid metabolism, but further investigation is needed to elucidate the precise mechanisms. []
Q2: How does N-Undecanoylglycine influence the metabolic response of human liver cells to certain traditional Chinese medicine components?
A2: Studies utilizing metabolomics approaches have identified N-Undecanoylglycine as one of the potential biomarkers for hepatotoxicity induced by compounds like emodin, aristolochic acid, and triptolide. [] While the exact mechanism by which N-Undecanoylglycine levels are altered in these instances remains unclear, its identification alongside other markers points towards potential disruptions in sphinganine metabolism, fatty acid oxidation, and oxidative stress pathways. []
Q3: Can N-Undecanoylglycine be used as a therapeutic target for hyperlipidemia?
A3: While N-Undecanoylglycine itself may not be the direct target, research suggests that it could play a role in the mechanism of action of certain anti-hyperlipidemia agents. For instance, alliin, a compound found in garlic, has demonstrated lipid-lowering effects, and metabolomics analysis identified N-Undecanoylglycine as one of the significantly altered metabolites following alliin intervention in a hyperlipidemia mouse model. [] This alteration suggests a potential link between N-Undecanoylglycine and the pantothenic acid and CoA biosynthesis metabolic pathway, which is known to be involved in lipid metabolism. []
Q4: What analytical techniques are commonly used to study N-Undecanoylglycine?
A4: Metabolomics approaches, particularly those involving mass spectrometry-based techniques, are frequently employed to detect and quantify N-Undecanoylglycine in biological samples. [, ] These methods enable researchers to profile a wide range of metabolites simultaneously, allowing for the identification of N-Undecanoylglycine and its potential correlation with various physiological or pathological conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



